2-Bromo-3-(tert-butyl)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-3-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
VMDAKXXDBXXZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1Br)C(=O)O |
Origin of Product |
United States |
Reaction Chemistry and Chemical Transformations
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle, allowing for a range of modifications including esterification, amidation, reduction, and decarboxylation.
Esterification Reactions (e.g., Methyl Ester Formation)
The conversion of 2-bromo-3-(tert-butyl)benzoic acid to its corresponding esters, such as the methyl ester, is a fundamental transformation. This can be achieved through several standard methods. For instance, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst is a common approach.
A specific method for preparing a similar compound, methyl 3-bromo-4-methylbenzoate, involves treating the corresponding carboxylic acid with oxalyl chloride to form the acid chloride, which is then reacted with methanol (B129727). Another general method involves the treatment of a carboxylic acid with tert-butanol (B103910) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). For the formation of tert-butyl esters, isobutylene (B52900) can be used as a reagent in the presence of a strong acid catalyst. chemicalbook.com The reaction of 2,4,6-tri-t-butylbenzoic acid with fuming sulfuric acid and subsequent treatment with absolute methanol also yields the corresponding methyl ester. researchgate.net
| Reactant | Reagents | Product | Notes |
| 3-bromo-4-methylbenzoic acid | 1. Oxalyl chloride, DMF 2. Methanol | Methyl 3-bromo-4-methylbenzoate | Formation of acid chloride intermediate. |
| 4-bromo-3-methylbenzoic acid | tert-Butanol, DCC or EDC | tert-Butyl 4-bromo-3-methylbenzoate | Coupling reagent-mediated esterification. |
| Bromoacetic acid | Isobutylene, Amberlyst 15 | tert-Butyl bromoacetate (B1195939) | Use of a solid acid catalyst. chemicalbook.com |
| 2,4,6-tri-t-butylbenzoic acid | 1. Fuming H₂SO₄ 2. Methanol | Methyl 2,4,6-tri-t-butylbenzoate | Harsh conditions due to steric hindrance. researchgate.net |
Amidation and Peptide Coupling Chemistry
The carboxylic acid functionality of this compound can be converted to an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid. omicsonline.org Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. bachem.com
In the context of peptide synthesis, the activated acid is reacted with the N-terminus of an amino acid or peptide. peptide.com A variety of advanced coupling reagents have been developed to facilitate this process, including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.com These reagents are known for high coupling rates and minimal side reactions. bachem.com The choice of coupling reagent and reaction conditions is crucial, especially when dealing with sterically hindered substrates or sensitive functional groups. bachem.com
The "sub-monomer" approach, which utilizes 2-bromoacetic acid or its chiral analogs, is a method for constructing libraries of peptide tertiary amides (PTAs). nih.gov This involves acylating a resin-bound amine with a 2-bromo acid, followed by nucleophilic displacement of the bromide by a primary amine. nih.gov
Reduction of the Carboxylic Acid to Alcohols or Aldehydes
The carboxylic acid group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required to reduce a carboxylic acid to the corresponding alcohol. For example, 4-bromo-3-methylbenzoic acid can be reduced to 4-bromo-3-methylbenzyl alcohol.
The selective reduction to an aldehyde is more challenging as aldehydes are readily reduced to alcohols. This transformation often requires the use of specialized reagents or the conversion of the carboxylic acid to a derivative, such as an acid chloride or ester, which can then be reduced more controllably.
| Starting Material | Reducing Agent | Product | Reference |
| Carboxylic Acid (general) | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol | |
| 4-bromo-3-methylbenzoic acid | Not specified, but typical agents are LiAlH₄ or NaBH₄ | 4-bromo-3-methylbenzyl alcohol |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that benzoic acid derivatives can undergo under certain conditions. The stability of the resulting carbanion intermediate is a key factor in the feasibility of this reaction. The presence of electron-withdrawing groups on the aromatic ring can facilitate decarboxylation. While the bromine atom is electron-withdrawing, the tert-butyl group is electron-donating, which may complicate the reaction. The reaction often requires high temperatures or the use of a catalyst.
Reactions at the Bromine Substituent
The bromine atom attached to the aromatic ring provides a site for various substitution reactions, most notably nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAAr) involves the replacement of a leaving group, in this case, the bromine atom, by a nucleophile. youtube.com For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. philadelphia.edu.jo These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com
In this compound, the carboxylic acid group (or its carboxylate form) is an electron-withdrawing group. However, its position meta to the bromine atom does not allow for resonance stabilization of the Meisenheimer complex, making the reaction less favorable compared to ortho or para substituted systems. philadelphia.edu.jo The bulky tert-butyl group ortho to the bromine also presents significant steric hindrance, which can impede the approach of a nucleophile. Despite these challenges, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution may still be possible. philadelphia.edu.jo
The reactivity trend for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the more electronegative halogens that polarize the carbon-halogen bond more effectively. youtube.com
| Reaction Type | Key Requirements | Influence of Substituents on this compound |
| Nucleophilic Aromatic Substitution (SNAAr) | Strong electron-withdrawing group ortho/para to leaving group. philadelphia.edu.jo | The carboxylic acid group is meta, providing less activation. The ortho tert-butyl group provides significant steric hindrance. |
Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bulky tert-butyl group ortho to the bromine atom can, however, influence reaction conditions and efficiency.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling of sterically hindered aryl bromides suggest that bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst are often required to achieve good yields. The reaction would typically involve a palladium(0) source, a phosphine ligand, a base, and a suitable solvent system.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. The steric hindrance from the ortho-tert-butyl group in this compound would likely necessitate more forcing reaction conditions, such as higher temperatures and catalyst loadings, to facilitate the carbopalladation and β-hydride elimination steps.
Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The steric bulk adjacent to the bromine atom could impede the approach of the palladium complex and the copper acetylide, potentially lowering reaction rates and yields.
Negishi Coupling: The Negishi reaction involves the coupling of the aryl bromide with an organozinc reagent. This method is often noted for its tolerance of a wide range of functional groups and its effectiveness with sterically demanding substrates. It is plausible that Negishi coupling could be a suitable method for functionalizing this compound, potentially offering advantages over other cross-coupling methods in certain contexts.
Lithiation/Magnesiation Followed by Quenching with Electrophiles
Halogen-metal exchange is a fundamental transformation for aryl halides. In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, would be expected to generate the corresponding aryllithium species. This highly reactive intermediate could then be quenched with a variety of electrophiles to introduce new functional groups at the 2-position. However, the presence of the acidic proton of the carboxylic acid group complicates this transformation, as the organolithium reagent would preferentially deprotonate the carboxylic acid. Protection of the carboxylic acid, for instance as an ester or an oxazoline, would be necessary prior to attempting the halogen-metal exchange.
Similarly, the formation of a Grignard reagent via reaction with magnesium metal would also require prior protection of the carboxylic acid. Once formed, the Grignard reagent would offer a less reactive but still highly useful nucleophile for reactions with various electrophiles.
Palladium-Catalyzed C-H Activation/Annulation involving Bromine
More advanced synthetic strategies can leverage the bromine atom as a directing group for C-H activation at the adjacent ortho position (the C-H bond of the benzene (B151609) ring next to the bromine). However, in this compound, both ortho positions to the bromine are already substituted (one with the carboxylic acid and the other with the tert-butyl group). Therefore, direct C-H activation/annulation involving the bromine atom as the primary directing group is not a feasible pathway for this specific molecule.
Reactions Involving the tert-Butyl Group
The tert-butyl group, while often considered a sterically directing and protecting group, can also participate in specific chemical transformations.
Oxidative Transformations of the tert-Butyl Group
The tert-butyl group is generally robust towards oxidation. However, under specific and often harsh conditions, it can undergo oxidative transformations. For instance, benzylic-like oxidation of the methyl groups of the tert-butyl substituent could potentially be achieved using strong oxidizing agents, but this is a challenging and often low-yielding process. There is no specific information in the provided search results detailing the successful oxidative transformation of the tert-butyl group in this compound.
De-tert-butylation Reactions
The removal of a tert-butyl group, or de-tert-butylation, can be accomplished under Friedel-Crafts conditions. This typically involves treatment with a strong protic acid, such as trifluoroacetic acid, or a Lewis acid catalyst in the presence of an acceptor molecule. This reaction proceeds via an electrophilic aromatic substitution mechanism where a proton attacks the carbon atom of the ring bearing the tert-butyl group, leading to the elimination of isobutylene. This strategy can be synthetically useful for unmasking a position on the aromatic ring that was previously blocked by the bulky group.
Steric Hindrance Effects on Reactivity
The primary role of the tert-butyl group in this compound is to exert significant steric hindrance. This steric bulk has several important consequences for the molecule's reactivity:
Influence on the Carboxylic Acid Group: The tert-butyl group ortho to the carboxylic acid can hinder reactions at the carboxyl group, such as esterification or amide bond formation, by impeding the approach of reagents.
Influence on the Bromine Atom: As discussed in the context of cross-coupling reactions, the tert-butyl group can sterically shield the bromine atom, making oxidative addition to a low-valent metal catalyst more difficult. This often necessitates the use of more reactive catalysts or harsher reaction conditions.
Ring Functionalization and Derivatization
The aromatic ring of this compound serves as a scaffold for further functionalization, enabling the introduction of additional substituents and the construction of more complex polycyclic systems. These transformations are of significant interest for the synthesis of new materials and potential pharmaceutical agents.
The introduction of new functional groups onto the aromatic ring of this compound can be achieved through several strategies, most notably via directed ortho-metalation (DoM). In this approach, the carboxylic acid group acts as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the position ortho to it. wikipedia.orgsemanticscholar.orgresearchgate.netrsc.org
The carboxylic acid functionality can direct the lithiation of the C6 position. Treatment of a benzoic acid with a strong base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to the formation of an ortho-lithiated species. rsc.orgorganic-chemistry.org This organolithium intermediate is a powerful nucleophile and can react with a variety of electrophiles to introduce a new substituent at the C6 position.
For instance, quenching the lithiated intermediate with an alkyl halide (R-X) would yield a 2-bromo-3-(tert-butyl)-6-alkylbenzoic acid. Similarly, reaction with aldehydes or ketones would introduce a secondary or tertiary alcohol, respectively. Other electrophiles such as esters, amides, and silyl (B83357) halides can also be employed to install a diverse array of functional groups. The general principle of this methodology has been demonstrated for various substituted benzoic acids, highlighting the utility of the carboxyl group as a directing entity. researchgate.netrsc.org
It is important to note that the steric hindrance imposed by the adjacent tert-butyl group could influence the efficiency of the ortho-metalation and subsequent electrophilic quench. However, the strategic use of appropriate bases and reaction conditions can often overcome these steric challenges.
Table 1: Potential Substituents Introduced via Directed ortho-Metalation of this compound
| Electrophile | Resulting Substituent at C6 | Product Class |
| Alkyl Halide (R-X) | Alkyl (R) | 6-Alkyl-2-bromo-3-(tert-butyl)benzoic acid |
| Aldehyde (RCHO) | Hydroxyalkyl [CH(OH)R] | 2-Bromo-3-(tert-butyl)-6-(hydroxyalkyl)benzoic acid |
| Ketone (R₂CO) | Hydroxy-dialkyl-methyl [C(OH)R₂] | 2-Bromo-3-(tert-butyl)-6-(1-hydroxy-1,1-dialkyl-methyl)benzoic acid |
| Carbon Dioxide (CO₂) | Carboxylic Acid (COOH) | 2-Bromo-3-(tert-butyl)isophthalic acid |
| Disulfide (RSSR) | Thioether (SR) | 2-Bromo-3-(tert-butyl)-6-(alkylthio)benzoic acid |
Formation of Polycyclic Aromatic Systems
The bifunctional nature of this compound, possessing both a bromine atom and a carboxylic acid on an aromatic ring, makes it a valuable precursor for the synthesis of polycyclic aromatic systems through intramolecular cyclization reactions. A prominent method to achieve this is through palladium-catalyzed intramolecular biaryl coupling. researchgate.netamanote.com
This type of reaction typically involves the formation of an organopalladium species via oxidative addition of the aryl bromide to a palladium(0) catalyst. Subsequent intramolecular C-H activation or a related coupling process can then lead to the formation of a new ring.
A pertinent example is the synthesis of dibenzofuran (B1670420) derivatives. While not directly starting from this compound, analogous transformations have been reported where a 2-bromobenzoic acid derivative undergoes a palladium-catalyzed intramolecular direct arylation via a tandem decarboxylation/C-H activation process to yield a dibenzofuran. nih.gov In a similar vein, if the carboxylic acid of this compound were to be converted to a phenol (B47542), the resulting 2-bromo-3-(tert-butyl)phenol could undergo an intramolecular Ullmann-type coupling to form a substituted dibenzofuran. thieme-connect.de
Another potential route to polycyclic systems involves an initial intermolecular cross-coupling reaction, such as a Suzuki or Stille coupling, at the bromide position to introduce another aromatic ring. Subsequent intramolecular cyclization, for example, through a Friedel-Crafts type reaction involving the carboxylic acid, could then construct the polycyclic framework. The steric bulk of the tert-butyl group would likely play a significant role in directing the regioselectivity of such cyclizations.
The synthesis of phenanthrene (B1679779) derivatives, for instance, can be envisioned through a multi-step sequence starting from this compound. A Suzuki coupling with an appropriately substituted vinylboronic acid could be followed by an intramolecular Heck reaction or an acid-catalyzed cyclization and aromatization sequence to build the phenanthrene core. While specific examples starting from this exact substrate are not readily found in the literature, the general synthetic strategies are well-established for related compounds. nih.gov
Table 2: Potential Polycyclic Systems Derived from this compound
| Reaction Type | Key Intermediate(s) | Resulting Polycyclic System |
| Intramolecular Palladium-Catalyzed C-H Arylation | This compound derivative | Fluorenone derivative |
| Intramolecular Ullmann Coupling | 2-Bromo-3-(tert-butyl)phenol | Dibenzofuran derivative |
| Intermolecular Cross-Coupling followed by Intramolecular Cyclization | 2-Aryl-3-(tert-butyl)benzoic acid | Phenanthrene or other fused ring derivatives |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Building Block for Complex Organic Molecules
The strategic placement of the bromo, tert-butyl, and carboxyl groups on the benzene (B151609) ring allows 2-Bromo-3-(tert-butyl)benzoic acid to serve as a foundational scaffold. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the bromine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. The bulky tert-butyl group exerts significant steric influence, which can direct the regioselectivity of reactions and modulate the physicochemical properties, such as lipophilicity and solubility, of the final products.
While specific examples naming this compound as a direct precursor in marketed drugs are not broadly documented, the utility of closely related bromo-tert-butyl-substituted benzoic acids is well-established in medicinal chemistry. These scaffolds are instrumental in developing novel therapeutic agents. For instance, the isomeric compound 3-Bromo-5-tert-butylbenzoic acid has been investigated as a precursor for drug development, with studies suggesting its derivatives may act as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer.
The benzamide (B126) structural motif, readily synthesized from a benzoic acid derivative, is central to the design of ligands for various biological targets. Research into novel binders for Cereblon (CRBN), a key protein in proteolysis-targeting chimera (PROTAC) technology, has utilized substituted benzamides to optimize binding affinity and stability. acs.org The synthesis of these binders involves coupling various substituted benzoic acids with aminopiperidine-2,6-dione, highlighting a direct application pathway for compounds like this compound in creating next-generation pharmaceuticals. acs.org
Table 1: Application of Related Benzoic Acid Scaffolds in Pharmaceutical Research
| Compound/Scaffold | Therapeutic Area/Target | Role of Scaffold | Citation |
|---|---|---|---|
| 3-Bromo-5-tert-butylbenzoic Acid | Oncology | Precursor for potential Histone Deacetylase (HDAC) inhibitors. | |
| Substituted Benzamides | Protein Degradation (PROTACs) | Core structure for designing Cereblon (CRBN) binders. | acs.org |
In the field of agrochemical research, the development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel bioactive molecules. The structural features of this compound are highly relevant for this purpose. The lipophilic tert-butyl group can enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, while the bromine atom serves as a key site for synthetic elaboration.
Analogous compounds have found direct use in this sector. For example, tert-butyl 4-bromo-3-methylbenzoate, an ester derivative of a related benzoic acid, is explicitly used as an intermediate in agrochemical research. Its bromine atom is a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build more complex structures with desired biological activities. This demonstrates the value of the bromo-substituted benzoic acid framework as a versatile scaffold for creating new agrochemicals.
The application of substituted benzoic acids extends beyond life sciences into materials science. The rigid aromatic core and defined substitution pattern of molecules like this compound make them attractive building blocks for functional materials. The isomeric compound 3-Bromo-5-tert-butylbenzoic acid is noted for its utility in synthesizing new materials such as liquid crystals and polymers, where its structural features help in tuning physical properties.
The bulky tert-butyl group can influence the packing of molecules in the solid state, potentially disrupting crystallinity to favor the formation of liquid crystalline phases or amorphous polymers. The carboxylic acid and bromo functionalities can be used to incorporate the molecule into polymer chains through esterification or cross-coupling polymerization reactions, respectively.
Role in Catalysis and Ligand Design
The dual functionality of this compound makes it a valuable precursor in the design and synthesis of specialized ligands for catalysis.
Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a catalyst is critically dependent on the structure of its coordinating ligands. This compound can be transformed into a variety of ligand structures.
The bromine atom is a prime site for reactions like the Suzuki or Sonogashira coupling, which can be used to attach phosphine (B1218219), amine, or other coordinating groups. The carboxylic acid can be converted into an amide by coupling it with a chiral amine or another ligand fragment. The steric bulk of the ortho-tert-butyl group can create a defined steric environment around the metal center, which is often crucial for achieving high activity and selectivity in catalytic transformations.
Table 2: Synthetic Utility of Functional Groups in this compound for Ligand Synthesis
| Functional Group | Potential Reaction | Purpose in Ligand Synthesis |
|---|---|---|
| Bromine Atom | Suzuki, Stille, Buchwald-Hartwig, Sonogashira Coupling | Introduction of phosphine, pyridine, or other coordinating moieties. |
| Carboxylic Acid | Amidation, Esterification | Anchoring the scaffold to other ligand components; providing a binding site. |
Stereoselective Transformations
The direct involvement of this compound, an achiral molecule, in stereoselective transformations is not prominently documented. However, its structure makes it a suitable precursor for the synthesis of chiral molecules that can be used in such processes.
A primary application in this context is as a starting material for chiral resolving agents. By reacting the carboxylic acid with a racemic mixture of chiral amines or alcohols, a pair of diastereomeric amides or esters can be formed. These diastereomers possess different physical properties and can often be separated by chromatography or crystallization. Once separated, hydrolysis of the individual diastereomers would yield the enantiomerically pure amine or alcohol, along with the starting chiral acid.
Derivatization for Chiral Synthesis
While specific documented examples of the derivatization of this compound for the express purpose of chiral synthesis are not prevalent in readily available scientific literature, the structural features of the molecule—namely the carboxylic acid group—make it a viable candidate for established methodologies in asymmetric synthesis. The principles of chiral resolution and the use of chiral auxiliaries can be directly applied to this compound.
The primary strategy involves the conversion of the racemic carboxylic acid into a mixture of diastereomers by reacting it with an enantiomerically pure chiral resolving agent or by attaching a chiral auxiliary. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility and chromatographic behavior, which allows for their separation.
Chiral Resolution via Diastereomeric Salt Formation
A common and well-established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This process involves reacting the racemic this compound with a stoichiometric amount of a chiral base. Chiral amines, often derived from natural products like alkaloids (e.g., brucine, quinine, or strychnine) or synthetic amines like (R)- or (S)-1-phenylethanamine, are frequently employed for this purpose. libretexts.orglibretexts.org
The reaction of racemic this compound with a single enantiomer of a chiral amine results in the formation of a pair of diastereomeric salts. For instance, reacting the racemic acid with (R)-1-phenylethanamine would yield [(R)-acid•(R)-base] and [(S)-acid•(R)-base] salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once the diastereomers are separated, the individual enantiomers of this compound can be recovered by treatment with an acid to break the salt.
Application of Chiral Auxiliaries
Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound, the carboxylic acid would first be converted to an acid chloride or activated ester, and then reacted with a chiral alcohol or amine to form a chiral ester or amide, respectively.
For example, the acid could be coupled with a well-known chiral auxiliary such as one of Evans' oxazolidinones or Oppolzer's camphorsultam. nih.govresearchgate.net The presence of the bulky tert-butyl group and the bromine atom ortho to the newly formed ester or amide linkage would create a sterically defined environment. This chiral environment would then direct the stereoselectivity of subsequent reactions, for instance, in the context of further functionalization of the aromatic ring or transformations involving the bromo substituent. After the desired stereoselective transformation, the chiral auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
The following table illustrates the hypothetical derivatization of this compound with a common chiral amine for the purpose of chiral resolution.
| Reactant 1 (Racemic Acid) | Reactant 2 (Chiral Resolving Agent) | Product (Diastereomeric Salts) |
| (±)-2-Bromo-3-(tert-butyl)benzoic acid | (R)-(+)-1-Phenylethanamine | (R)-2-Bromo-3-(tert-butyl)benzoate • (R)-1-Phenylethanammonium |
| (S)-2-Bromo-3-(tert-butyl)benzoate • (R)-1-Phenylethanammonium |
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the various functional groups within a molecule by measuring the vibrations of its bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For 2-Bromo-3-(tert-butyl)benzoic acid, the IR spectrum is expected to show several characteristic absorption bands corresponding to its functional groups. In its solid state, the carboxylic acid group typically exists as a hydrogen-bonded dimer, which significantly influences the spectrum.
Key expected IR absorption bands include:
O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C-H Stretches: Absorptions around 2870-2960 cm⁻¹ are expected due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. Aromatic C-H stretching vibrations would appear at higher frequencies, typically above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is predicted to appear in the range of 1680-1710 cm⁻¹. The conjugation with the aromatic ring and the potential for intramolecular hydrogen bonding can influence its precise position.
C-C Bending (tert-butyl): Characteristic bending vibrations for the tert-butyl group are expected around 1365-1395 cm⁻¹.
C-O Stretch and O-H Bend: A medium intensity C-O stretching band, coupled with the O-H in-plane bending vibration, is expected around 1210-1320 cm⁻¹.
C-Br Stretch: The carbon-bromine bond stretch is anticipated to produce a weak to medium absorption in the fingerprint region, typically between 500 and 690 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | >3000 | Medium |
| C-H Stretch (Aliphatic) | tert-Butyl | 2870-2960 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |
| C-C Bending | tert-Butyl | 1365-1395 | Medium |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1320 | Medium |
| C-Br Stretch | Bromoalkane | 500-690 | Weak-Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound is publicly documented, predictions can be made. The C=O stretching vibration in benzoic acid derivatives typically shows strong Raman intensity. researchgate.net Symmetrical vibrations and bonds involving heavier atoms, such as the C-Br bond, often produce more intense Raman signals compared to their IR counterparts. The symmetric "breathing" mode of the benzene ring is also a characteristically strong band in Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual hydrogen and carbon atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the tert-butyl group, the aromatic ring, and the carboxylic acid.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its exact chemical shift and broadness can be influenced by the solvent and concentration.
Aromatic Protons (-C₆H₃): The three protons on the benzene ring are in different chemical environments and are expected to produce a complex splitting pattern. Based on the substitution pattern, one would anticipate three distinct signals in the aromatic region (typically 7.0-8.2 ppm). The proton at position 6, being ortho to the electron-withdrawing carboxylic acid group, would likely be the most downfield. The protons at positions 4 and 5 would show coupling to each other.
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C single bond. They are expected to produce a sharp, intense singlet, typically in the range of 1.3-1.5 ppm.
Table 2: Predicted Proton (¹H) NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₃ | 1.3 - 1.5 | Singlet | 9H |
| Aromatic H | 7.0 - 8.2 | Multiplet | 3H |
| -COOH | 10 - 13 | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected.
Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear downfield, typically in the range of 165-175 ppm.
Aromatic Carbons (-C₆H₃): Six distinct signals are anticipated in the aromatic region (120-150 ppm). The carbon attached to the bromine (C-2) would be influenced by the heavy atom effect, and its signal would appear in the lower end of the aromatic range. The carbon attached to the carboxylic acid (C-1) and the carbon attached to the tert-butyl group (C-3) would be quaternary and likely show lower intensity.
tert-Butyl Carbons (-C(CH₃)₃): Two signals are expected for the tert-butyl group. The quaternary carbon will appear around 35 ppm, and the three equivalent methyl carbons will appear further upfield, around 30-32 ppm.
Table 3: Predicted Carbon-13 (¹³C) NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 165 - 175 |
| Aromatic C | 120 - 150 |
| -C (CH₃)₃ | ~35 |
| -C(C H₃)₃ | 30 - 32 |
While no specific 2D NMR studies have been published for this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals.
COSY: Would reveal the coupling relationships between the adjacent aromatic protons.
HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments for the aromatic CH groups and the tert-butyl methyl groups.
HMBC: Would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons by observing correlations from the tert-butyl protons to the C-3 and C-4 carbons of the aromatic ring, and from the aromatic protons to other nearby carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids without causing significant fragmentation. researchgate.netnih.gov In the analysis of this compound, ESI-MS would typically be operated in negative ion mode, where the carboxylic acid group readily deprotonates to form a prominent [M-H]⁻ ion. The presence of bromine would be indicated by a characteristic isotopic pattern for this ion, with two peaks of nearly equal abundance separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed.
Table 1: Predicted ESI-MS Ions for this compound Molecular Formula: C₁₁H₁₃BrO₂ | Molecular Weight: ~256.12 g/mol
| Ion Type | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Ionization Mode |
| [M-H]⁻ | 255.0 | 257.0 | Negative |
| [M+Na]⁺ | 279.0 | 281.0 | Positive |
| [M+K]⁺ | 295.0 | 297.0 | Positive |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. nih.govnih.govresearchgate.net A common approach is silylation, for instance, using an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) ester.
Upon successful derivatization and introduction into the mass spectrometer, electron ionization (EI) leads to predictable fragmentation patterns. The resulting mass spectrum would exhibit characteristic ions that help to confirm the structure. The natural isotopic abundance of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br) results in distinctive M and M+2 peaks for all bromine-containing fragments. docbrown.info
Key fragmentation pathways would likely include:
Loss of a tert-butyl radical: A cleavage of the tert-butyl group is highly probable, leading to a significant [M-57]⁺ ion.
Loss of a methyl radical: The loss of a methyl group from the tert-butyl moiety can produce an [M-15]⁺ ion. nist.gov
Formation of the tert-butyl cation: The stable tertiary tert-butyl carbocation itself would likely be observed as a prominent base peak at m/z 57. docbrown.info
Loss of the silyl (B83357) group: Fragmentation of the TBDMS derivative would show losses corresponding to the silyl group.
Table 2: Predicted Key GC-MS Fragments of Derivatized this compound
| Fragment | Description | Predicted m/z |
| [C₄H₉]⁺ | tert-butyl cation | 57 |
| [M-C₄H₉]⁺ | Loss of the tert-butyl group from the molecular ion | Varies with derivative |
| [M-CH₃]⁺ | Loss of a methyl group from the molecular ion | Varies with derivative |
| [M-Br]⁺ | Loss of the bromine atom from the molecular ion | Varies with derivative |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₁₁H₁₃BrO₂), HRMS can distinguish its exact mass from that of other potential isomers or compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown analytes in complex mixtures with a high degree of confidence. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for analyzing aromatic carboxylic acids. This method uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. To ensure good peak shape and reproducibility, the mobile phase is often acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group. researchgate.net Detection is commonly performed using a UV-Vis detector, as the benzene ring possesses a strong chromophore.
Table 3: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ijsrtjournal.comresearchgate.netneliti.com This technology operates at much higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. ijsrtjournal.comresearchgate.net An HPLC method for this compound can be transferred to a UPLC system to achieve much shorter run times (often by a factor of up to nine) and reduced solvent consumption, making it ideal for high-throughput screening and quality control. neliti.comresearchgate.net
Table 4: Comparison of Typical HPLC and UPLC Method Characteristics
| Feature | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm researchgate.net |
| Column Dimensions | 4.6 mm ID; 150-250 mm length | 2.1 mm ID; 50-100 mm length researchgate.net |
| Operating Pressure | 600 - 4,000 psi | up to 15,000 psi (1000 bar) researchgate.net |
| Analysis Time | Longer (e.g., 10-20 min) | Shorter (e.g., 1-3 min) ijsrtjournal.com |
| Solvent Consumption | Higher | Lower researchgate.net |
| Resolution | Standard | Higher neliti.com |
Spectroscopic and Analytical Characterization of this compound
The comprehensive characterization of a chemical compound is fundamental to understanding its structure, purity, and reactivity. For this compound, a variety of spectroscopic and analytical methodologies are employed to elucidate its chemical properties. This article details the application of Thin Layer Chromatography (TLC), X-ray Crystallography, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Cyclic Voltammetry in the analysis of this substituted benzoic acid.
Thin Layer Chromatography (TLC) is a widely used analytical technique for the separation and identification of compounds in a mixture. wisc.edu The separation is based on the differential partitioning of the analytes between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. orgchemboulder.comutexas.edu The polarity of the compound, the stationary phase, and the mobile phase are critical factors that determine the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.eduaroonchande.com
For this compound, its polarity is influenced by the presence of the polar carboxylic acid group, the moderately electron-withdrawing bromine atom, and the nonpolar tert-butyl group. libretexts.org The carboxylic acid group allows for strong interactions with polar stationary phases like silica gel through hydrogen bonding, leading to lower Rƒ values compared to less polar compounds. researchgate.netquizlet.com
The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) is commonly used. silicycle.comlibretexts.org By varying the ratio of these solvents, the polarity of the mobile phase can be adjusted to optimize the Rƒ value. For carboxylic acids that may exhibit streaking on the TLC plate, the addition of a small amount of a more polar solvent like acetic acid to the mobile phase can improve the spot shape. orgchemboulder.comresearchgate.net
The expected Rƒ values for this compound in different solvent systems can be predicted based on its structure. In a nonpolar solvent system, the compound will have a low Rƒ value due to its strong adsorption to the silica gel. As the polarity of the solvent system increases, the Rƒ value will also increase.
Table 1: Predicted Thin Layer Chromatography (TLC) Data for this compound on a Silica Gel Plate
| Mobile Phase (Solvent System) | Predicted Rƒ Value | Observations |
| Hexane (B92381):Ethyl Acetate (B1210297) (4:1) | 0.25 | Moderate migration with good spot definition. |
| Hexane:Ethyl Acetate (1:1) | 0.50 | Increased migration due to higher solvent polarity. |
| Dichloromethane:Methanol (B129727) (9:1) | 0.65 | Significant migration, suitable for faster elution. |
| Hexane:Ethyl Acetate + 1% Acetic Acid | 0.27 | Improved spot shape, reduced tailing. |
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While a specific crystal structure for this compound is not publicly available, expected crystallographic parameters can be inferred from related structures. nih.govresearchgate.net
Table 2: Predicted X-ray Crystallography Data for this compound
| Parameter | Predicted Value | Description |
| Crystal System | Monoclinic | A common crystal system for substituted benzoic acids. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |
| a (Å) | ~10-12 | Unit cell dimension. |
| b (Å) | ~5-7 | Unit cell dimension. |
| c (Å) | ~18-20 | Unit cell dimension. |
| β (°) | ~95-105 | Angle of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Hydrogen Bonding | O-H···O | Characteristic intermolecular interaction forming dimers. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the principal electronic transitions are π → π* transitions within the benzene ring. researchgate.netresearchgate.net
The UV-Vis spectrum of benzoic acid typically shows two main absorption bands, often referred to as the B-band and the C-band. rsc.org The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. The bromine atom, being an auxochrome and an electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The tert-butyl group, being an electron-donating group, may have a smaller effect on the absorption spectrum.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound in a Nonpolar Solvent
| Electronic Transition | Predicted λmax (nm) | Description |
| π → π* (B-band) | ~235 | A high-intensity absorption band. |
| π → π* (C-band) | ~280 | A lower-intensity absorption band with fine structure. |
Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of a compound by measuring the current response to an applied potential. ajchem-a.com
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. rjpbcs.com The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.
For this compound, several redox processes can be anticipated. The carboxylic acid group can be oxidized at a sufficiently high positive potential. More characteristically, the carbon-bromine bond can undergo an irreversible reductive cleavage at a negative potential. The electrochemical reduction of halogenated aromatic compounds has been well-documented. researchgate.net The electron-withdrawing nature of the carboxylic acid group and the bromine atom can influence the reduction potential. mdpi.comnih.gov The tert-butyl group, being electron-donating, might slightly shift the redox potentials. libretexts.org
The electrochemical behavior of similar substituted benzoic acids suggests that the reduction is likely a diffusion-controlled process. rjpbcs.com
Table 4: Predicted Cyclic Voltammetry Data for this compound
| Process | Predicted Potential (V vs. Ag/AgCl) | Characteristics |
| Irreversible Reduction of C-Br bond | -1.5 to -1.8 | A single, irreversible cathodic peak. |
| Oxidation of Carboxylate | > +1.5 | Anodic peak, highly dependent on solvent and pH. |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 2-Bromo-3-(tert-butyl)benzoic acid, these calculations can elucidate its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For substituted benzoic acids, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries and vibrational frequencies. researchgate.netresearchgate.net In the case of this compound, DFT would be crucial for calculating the ground-state geometry, bond lengths, and bond angles, accounting for the steric and electronic interplay between the ortho-bromo and meta-tert-butyl substituents.
Furthermore, DFT is used to compute key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. For instance, a smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
Time-dependent DFT (TD-DFT) can be employed to calculate photoexcitation properties and predict UV-Vis absorption spectra, as has been done for other benzoic acid derivatives. researchgate.net Studies on similar compounds have shown that functionals like CAM-B3LYP can provide excellent agreement with experimental spectra. researchgate.net
Table 1: Representative DFT Functionals for Benzoic Acid Derivatives
| Functional Type | Examples | Application |
|---|---|---|
| Hybrid GGA | B3LYP | Geometry optimization, vibrational frequencies researchgate.net |
| Meta-GGA Hybrid | M06-2X | UV absorption spectra researchgate.net |
| Range-Separated | CAM-B3LYP, ωB97XD, LC-ωPBE | UV absorption, photoexcitation processes researchgate.net |
This table is illustrative of functionals used for related compounds, as specific DFT studies on this compound are not prominently available in the reviewed literature.
Molecular mechanics (MM) methods offer a computationally less intensive approach to study large molecular systems. While less accurate than quantum methods for electronic properties, MM is effective for initial geometry optimization and conformational analysis. scispace.com For a molecule with a flexible group like the carboxylic acid and a bulky substituent like the tert-butyl group, MM can efficiently explore the potential energy surface to identify low-energy conformers.
Molecular dynamics (MD) simulations, which use MM force fields, can model the behavior of the molecule over time. This would be particularly useful for studying its interactions in a solvent, providing insights into solvation effects on its conformation and reactivity. For instance, MD could simulate the rotational dynamics of the tert-butyl and carboxylic acid groups and how intermolecular interactions influence their preferred orientations.
Conformational Analysis and Steric Effects
The substitution pattern of this compound dictates significant steric interactions that influence its three-dimensional structure. The primary conformational considerations involve the orientation of the carboxylic acid group and the tert-butyl group relative to the benzene (B151609) ring.
Carboxylic Acid Group Orientation : The presence of the bromine atom at the ortho position to the carboxylic acid group introduces substantial steric hindrance. This forces the carboxylic acid group to rotate out of the plane of the benzene ring to minimize van der Waals repulsion. This dihedral angle twist is a common feature in ortho-substituted benzoic acids and impacts the molecule's acidity and reactivity.
Conformational analysis, typically performed using quantum chemical methods, would aim to quantify the energy differences between various rotational isomers (rotamers) and identify the most stable conformation.
Electronic Effects on Reactivity and Acidity
The reactivity and acidity of this compound are governed by the combined electronic effects of the bromo and tert-butyl substituents.
Bromo Substituent : The bromine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). This effect tends to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.
tert-Butyl Substituent : The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. nih.gov An electron-donating group at the meta position would typically decrease the acidity of benzoic acid by destabilizing the negative charge on the carboxylate anion.
The net effect on the acidity (pKa) of the molecule is a balance of these opposing electronic influences. The dominant electron-withdrawing effect of the ortho-bromo group is expected to make this compound more acidic than benzoic acid itself. Computational models can predict the pKa by calculating the free energy change of the deprotonation reaction.
The Hammett equation is a linear free-energy relationship that describes the effect of meta- or para-substituents on the reactivity of benzene derivatives. dalalinstitute.comutexas.edu It is defined as:
log(K/K₀) = σρ
where K is the equilibrium constant for the substituted species, K₀ is the constant for the unsubstituted species, σ is the substituent constant, and ρ is the reaction constant. dalalinstitute.com
The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. youtube.comiupac.org It is important to note that standard Hammett σ values are not defined for ortho substituents because steric effects can interfere with the electronic effects, making a simple linear relationship unreliable.
However, we can examine the known σ values for the bromo and tert-butyl groups at the meta and para positions to understand their electronic nature.
Table 2: Hammett Substituent Constants (σ) for Bromo and tert-Butyl Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -Br | +0.39 | +0.23 | Electron-withdrawing |
Data sourced from studies on Hammett constants. rsc.org
The positive σ values for bromine confirm its electron-withdrawing nature, which increases the acidity of benzoic acid. dalalinstitute.com The negative σ values for the tert-butyl group confirm its electron-donating character. In this compound, the ortho-bromo group's acid-strengthening effect is expected to be significant, while the meta-tert-butyl group's acid-weakening effect will be less pronounced.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states.
For this compound, computational methods could be applied to study various reactions, such as:
Esterification : Modeling the reaction with an alcohol would reveal the transition state structure and activation energy. This could quantitatively demonstrate how the steric hindrance from the ortho-bromo group raises the energy barrier for the nucleophilic attack of the alcohol on the carbonyl carbon, thus slowing the reaction rate compared to an unhindered benzoic acid.
Electrophilic Aromatic Substitution : Calculations could predict the most likely position for further substitution on the aromatic ring by analyzing the stability of the sigma complex intermediates. The directing effects of the existing bromo and tert-butyl groups could be quantified.
By providing a detailed energetic profile of a reaction pathway, computational modeling offers a molecular-level understanding of why certain products are favored and how steric and electronic factors control the reaction outcome.
Prediction of Spectroscopic Properties
Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. Through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), it is possible to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectroscopy.
However, a comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the prediction of the spectroscopic properties of this compound. While numerous studies detail the theoretical prediction of spectroscopic data for analogous substituted benzoic acids, such as 2-amino-5-bromobenzoic acid and various nitrobenzoic acids, the specific data for this compound is not publicly available. These related studies consistently employ DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve good correlation between calculated and experimental spectra. The general approach involves geometry optimization of the molecule's ground state, followed by frequency calculations for IR spectra and GIAO (Gauge-Including Atomic Orbital) calculations for NMR chemical shifts.
For instance, in studies of similar molecules, the calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. Similarly, predicted NMR chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
Although specific predicted data for this compound is not available, the established methodologies in the computational analysis of related benzoic acid derivatives provide a clear framework for how such predictions would be conducted. Future computational research on this compound would likely follow these established protocols to generate theoretical spectra, which would be invaluable for its structural elucidation and characterization.
Green Chemistry and Sustainable Synthesis Approaches
Development of Environmentally Benign Synthetic Routes
Traditional synthesis of halogenated aromatic acids often involves multi-step procedures with hazardous reagents and solvents. For instance, the synthesis of the related 2-bromo-3-methylbenzoic acid involves the bromination of p-nitrotoluene followed by reaction with potassium cyanide and subsequent hydrolysis, a process that uses toxic cyanide and evolves hydrogen cyanide gas. orgsyn.org A greener approach to synthesizing substituted benzoic acids could involve the direct oxidation of the corresponding substituted toluenes using molecular oxygen, which is considered a green and inexpensive oxidant. scispace.com This approach avoids the generation of large amounts of wastewater, waste gas, and solid waste. scispace.com
Another strategy involves the use of less hazardous brominating agents. While elemental bromine is effective, it is highly corrosive and toxic. Alternative brominating systems, such as N-bromosuccinimide (NBS) or enzymatic halogenation, present a more environmentally friendly option. google.comacs.org Halogenase enzymes, for example, can regioselectively halogenate a variety of aromatic precursors under mild, aqueous conditions, thereby avoiding the use of harsh reagents and solvents. acs.org The development of one-pot cascade reactions in water also represents a significant advancement in the sustainable synthesis of aromatic compounds from biomass-derived precursors. ucl.ac.uk
Catalyst Design for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. The design of novel catalysts is crucial for the sustainable synthesis of compounds like 2-Bromo-3-(tert-butyl)benzoic acid.
Heterogeneous catalysts are solid-phase catalysts that are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. This is a significant advantage over homogeneous catalysts, which can be difficult to remove from the product stream. For bromination reactions, solid acid catalysts could potentially replace traditional Lewis acids like iron powder. orgsyn.org For instance, alumina-modified sulfated zirconia has been demonstrated as an effective heterogeneous catalyst for the synthesis of brominated alkanes, a concept that could be extended to aromatic bromination. researchgate.net
In the context of synthesizing the benzoic acid moiety, catalysts are key for the oxidation of the corresponding alkylbenzene. While cobalt salts are commonly used, their homogeneous nature can lead to contamination of the product. google.com Developing solid, heterogeneous oxidation catalysts would be a significant step towards a greener process.
The ability to recycle and reuse catalysts is a key principle of green chemistry, as it reduces waste and lowers costs. For reactions involving tert-butylation, which could be a step in the synthesis of the precursor for this compound, recyclable catalytic systems have been developed. For example, an ionic liquid, 1H-imidazole-1-acetic acid tosilate, has been shown to be an efficient and easily recyclable catalyst for the alkylation of phenol (B47542) with tert-butyl alcohol. google.comwjpmr.com Such ionic liquids can often be used for multiple reaction cycles with minimal loss of activity.
| Catalyst System | Reaction Type | Advantages |
| 1H-imidazole-1-acetic acid tosilate | Alkylation | Efficient, easily recyclable ionic liquid. google.comwjpmr.com |
| Strong Acid Ion Exchange Resin | Esterification | Recyclable, avoids corrosive liquid acids. google.com |
| Alumina-modified sulfated zirconia | Bromination (alkanes) | Heterogeneous, stable, and reusable. researchgate.net |
Solvent-Free or Reduced-Solvent Reaction Conditions
Organic solvents are a major contributor to the environmental footprint of many chemical processes. Therefore, developing solvent-free or reduced-solvent reaction conditions is a key goal of green chemistry.
Solvent-free reactions can lead to remarkable rate acceleration due to increased reactant concentration. orgsyn.org For example, the synthesis of N-nitroso compounds using tert-butyl nitrite (B80452) has been successfully demonstrated under solvent-free conditions. cdnsciencepub.com Another approach is the use of grinding technology, where reactants are mixed in a mortar and pestle, sometimes with a solid catalyst, eliminating the need for a solvent entirely. wjpmr.com A study on the synthesis of benzilic acid demonstrated a solvent-free method by grinding benzil (B1666583) with sodium hydroxide (B78521). wjpmr.com
When a solvent is necessary, the choice of solvent is critical. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Methodologies for synthesizing benzoic acid derivatives in an aqueous environment at room temperature have been reported. brazilianjournals.com.br Acetic acid is another solvent often used in bromination reactions; however, efforts to reduce its quantity or replace it with a more benign alternative are desirable.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing the generation of byproducts.
Addition reactions are inherently more atom-economical than substitution or elimination reactions. In the context of synthesizing this compound, a hypothetical route involving the direct addition of a bromine atom and a tert-butyl group across a double bond in a precursor molecule would be highly atom-economical.
Waste minimization can also be achieved through process design. Continuous reaction operations, as opposed to batch reactions, can improve safety, increase oxygen utilization in oxidation reactions, and simplify operations, ultimately leading to higher yields and less waste. scispace.com The use of catalytic systems, especially recyclable ones, also significantly contributes to waste reduction by eliminating the need for stoichiometric reagents that would otherwise end up as waste. google.com
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Synthesizing aromatic rings from biomass-derived furfural. ucl.ac.uk |
| Catalysis | Employing recyclable heterogeneous or enzymatic catalysts. acs.orgresearchgate.net |
| Safer Solvents and Auxiliaries | Using water as a solvent or conducting reactions under solvent-free conditions. wjpmr.combrazilianjournals.com.br |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |
| Waste Prevention | Utilizing continuous flow reactors and recyclable catalysts to minimize byproduct formation. scispace.comgoogle.com |
Use of Milder Reagents and Conditions
Employing milder reagents and reaction conditions contributes to a safer and more energy-efficient process. Traditional methods for synthesizing substituted benzoic acids can involve harsh conditions, such as high temperatures and pressures, and corrosive reagents like concentrated acids. orgsyn.orggoogle.com
The use of enzymatic catalysts, such as halogenases, allows for reactions to be carried out at or near ambient temperature and pressure in aqueous media. acs.org Similarly, some modern catalytic systems are designed to operate under milder conditions. For example, a method for synthesizing tert-butyl bromoacetate (B1195939) uses a cation exchange resin at a controlled temperature of 30-45 °C. google.com The use of tert-butyl nitrite for certain transformations can also be performed under metal- and acid-free conditions, which is beneficial for sensitive substrates. cdnsciencepub.com
The oxidation of alkylbenzenes to carboxylic acids can be a high-temperature process. google.com However, patents describe processes that operate at moderately elevated temperatures (110-160 °C) and pressures, which, while not ambient, represent an improvement over more extreme conditions. google.com The continuous search for more active catalysts could further lower the energy requirements for these transformations.
Future Research and Perspectives on this compound
The sterically hindered and electronically modulated structure of this compound presents a compelling platform for future chemical exploration. While specific research on this compound is not extensively documented, its unique arrangement of a carboxylic acid, a bulky tert-butyl group, and a reactive bromine atom on an aromatic ring suggests significant potential for novel discoveries in synthetic chemistry, reactivity, and materials science. This article outlines promising future research directions and perspectives for this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-bromo-3-(tert-butyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Bromination : Direct bromination of 3-(tert-butyl)benzoic acid using Br₂ in the presence of FeBr₃ (Lewis acid catalyst) at 0–25°C .
- Alternative route : Coupling tert-butyl groups via Friedel-Crafts alkylation on pre-brominated benzoic acid derivatives, followed by purification via recrystallization (ethanol/water) .
- Critical parameters : Temperature control (<50°C) minimizes debromination; inert atmosphere (N₂/Ar) prevents oxidation of the tert-butyl group .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Distinct signals for tert-butyl (δ 1.3–1.4 ppm, singlet) and aromatic protons (δ 7.5–8.0 ppm, coupling patterns confirm substitution) .
- ¹³C NMR : Carboxylic acid carbon at δ 170–172 ppm; tert-butyl carbons at δ 28–30 ppm .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) confirms purity (>95%) and molecular ion peak [M-H]⁻ at m/z 271 .
Advanced Research Questions
Q. How does the tert-butyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Steric effects : The bulky tert-butyl group directs Suzuki-Miyaura coupling to the para position of the bromine atom, minimizing ortho substitution due to steric hindrance .
- Experimental design : Compare coupling efficiency with Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts. Lower yields (40–50%) observed with bulkier ligands (XPhos) due to restricted access to the reactive site .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromine atom?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while stabilizing transition states.
- Temperature modulation : Reactions at 80–100°C favor SNAr mechanisms over elimination pathways .
- Additives : KI (1–2 eq.) promotes halide exchange, reducing side products from radical pathways .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Case study : Discrepancies in ¹H NMR aromatic splitting patterns may arise from varying solvent deuteration (CDCl₃ vs. DMSO-d₆). Standardize conditions using CDCl₃ for consistency .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₃BrO₂) and rule out isomeric impurities .
Q. What are the applications of this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

